Antioxidant 5057
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Antioxidant 5057 is synthesized by reacting N-phenylaniline with 2,4,4-trimethylpentene. The reaction typically involves the use of a catalyst to facilitate the process. One common method involves using a SO42-/SiO2-TiO2 type solid catalyst . The reaction conditions include maintaining an appropriate temperature and pressure to ensure the efficient formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where N-phenylaniline and 2,4,4-trimethylpentene are combined under controlled conditions. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Antioxidant 5057 primarily undergoes oxidation reactions due to its role as an antioxidant. It can also participate in substitution reactions where the phenyl group may be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures to enhance the reaction rate.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions. These reactions often require the presence of a catalyst and are conducted under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of this compound, while substitution reactions can produce a range of substituted phenyl derivatives .
Scientific Research Applications
Antioxidant 5057 has a wide range of applications in scientific research:
Mechanism of Action
Antioxidant 5057 exerts its effects through several mechanisms:
Hydrogen Atom Transfer (HAT): It donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.
Single Electron Transfer (SET): It transfers electrons to reactive oxygen species, converting them into less reactive forms.
Chelation of Transition Metals: It binds to transition metals, preventing them from catalyzing oxidative reactions.
Comparison with Similar Compounds
Irganox 1010: A sterically hindered phenol used as a primary antioxidant in polymers.
Irganox 1076: Another sterically hindered phenol with similar applications.
Irganox 1098: Known for its high efficiency in preventing thermal degradation.
Uniqueness: Antioxidant 5057 is unique due to its liquid state, which provides ease of handling and compatibility with various materials. Its strong high-temperature oxidation resistance and low volatility make it particularly suitable for applications in high-temperature environments .
Properties
IUPAC Name |
N-phenylaniline;2,4,4-trimethylpent-1-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.C8H16/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)6-8(3,4)5/h1-10,13H;1,6H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBLRTXFXBXILY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C)(C)C.C1=CC=C(C=C1)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Gas or Vapor, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid, Liquid; [EPA ChAMP: Submissions - Robust Summaries] Brown powder with a mild amine odor; [R.T. Vanderbilt MSDS] | |
Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12136 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00002 [mmHg] | |
Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12136 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
68411-46-1 | |
Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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